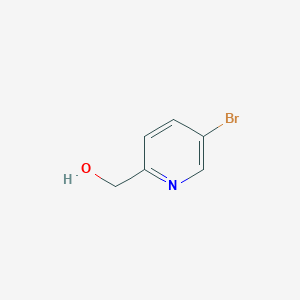

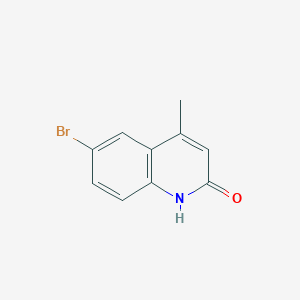

6-Bromo-4-methylquinolin-2-ol

Overview

Description

6-Bromo-4-methylquinolin-2-ol, also known as 6-bromo-4-methyl-2 (1H)-quinolinone, is a quinoline compound with a bromoaniline electron-donating group and an electron-withdrawing group . It has a molecular weight of 238.08 g/mol .

Synthesis Analysis

The synthesis of 6-Bromo-4-methylquinolin-2-ol involves a condensation between -keto esters and 4-bromoaniline and the cyclization of the resulting anilides into 6-bromoquinolin-2 (1H)-one, a process known as the Knorr reaction .Molecular Structure Analysis

The molecular formula of 6-Bromo-4-methylquinolin-2-ol is C10H8BrNO . The InChI representation isInChI=1S/C10H8BrNO/c1-6-4-10(13)8-5-7(11)2-3-9(8)12-6/h2-5H,1H3,(H,12,13) . Physical And Chemical Properties Analysis

6-Bromo-4-methylquinolin-2-ol is a solid at room temperature . It has a molecular weight of 238.08 g/mol . The compound has a XLogP3-AA value of 2.6, indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability .Scientific Research Applications

Medicinal Chemistry: Enzyme Inhibition

6-Bromo-4-methylquinolin-2-ol is also studied for its role as an enzyme inhibitor. It has been found to inhibit CYP1A2, an enzyme involved in drug metabolism, which could have implications for improving the efficacy and safety of drugs by modulating their metabolism .

Therapeutic Research: Antimicrobial Properties

Quinoline derivatives, including 6-Bromo-4-methylquinolin-2-ol, are known for their antimicrobial properties. They are studied for their effectiveness against various Gram-positive and Gram-negative microbial species, which is crucial for developing new antibiotics .

Proteomics: Protein Interaction Studies

This compound is used in proteomics research to study protein interactions. Understanding how proteins interact with small molecules like 6-Bromo-4-methylquinolin-2-ol can lead to insights into protein function and the development of new therapeutic strategies .

Chemical Synthesis: Heterocyclic Building Blocks

6-Bromo-4-methylquinolin-2-ol serves as a building block in the synthesis of more complex heterocyclic compounds. Its role in synthetic chemistry is vital for constructing diverse molecular architectures for various applications .

Analytical Chemistry: Chromatography and Spectroscopy

In analytical chemistry, 6-Bromo-4-methylquinolin-2-ol is used in chromatography and spectroscopy methods for the separation, identification, and quantification of compounds. Its unique chemical properties facilitate the analysis of complex mixtures, which is essential for quality control and research .

Safety and Hazards

The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Mechanism of Action

Mode of Action

As a quinoline derivative, it possesses an electron-donating group (bromoaniline) and an electron-withdrawing group . These groups could potentially interact with its targets, leading to changes in their function. The exact nature of these interactions and the resulting changes are subjects for further investigation.

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is estimated to be 2.84 .

Action Environment

The compound should be stored in a dry room at normal temperature .

properties

IUPAC Name |

6-bromo-4-methyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-6-4-10(13)12-9-3-2-7(11)5-8(6)9/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOQMJGOVUYZKIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30422519 | |

| Record name | 6-Bromo-4-methylquinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30422519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-4-methylquinolin-2-ol | |

CAS RN |

89446-19-5 | |

| Record name | 6-Bromo-4-methylquinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30422519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

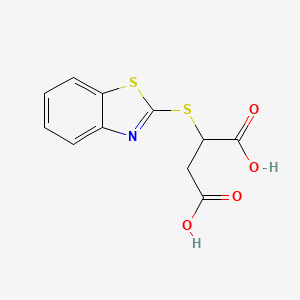

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine](/img/structure/B1276268.png)